molecular formula C8H7Cl2NO2 B1337556 Ethyl 2,6-dichloronicotinate CAS No. 58584-86-4

Ethyl 2,6-dichloronicotinate

Cat. No.: B1337556
CAS No.: 58584-86-4
M. Wt: 220.05 g/mol
InChI Key: KKYBVLDQTWQETN-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloronicotinate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dichloronicotinate can be synthesized through the esterification of 2,6-dichloronicotinic acid with ethanol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. For example, 2,6-dichloronicotinic acid (25.5 g, 0.1328 mol) is dissolved in ethanol (200 mL), and sulfuric acid (1.7 g) is added as a catalyst. The mixture is refluxed for 40 hours under a nitrogen atmosphere, yielding this compound as a grey solid with an 85.2% yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiols in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of 2,6-diaminonicotinate or 2,6-dithiocyanonicotinate.

    Reduction: Formation of 2,6-dichloronicotinamide or 2,6-dichloronicotinyl alcohol.

    Oxidation: Formation of 2,6-dichloronicotinic acid.

Scientific Research Applications

Ethyl 2,6-dichloronicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloronicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For instance, the chlorine atoms and ester group can influence its binding affinity and specificity towards target proteins. The exact pathways and molecular targets vary based on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2,6-dichloronicotinate can be compared with other similar compounds, such as:

  • Ethyl 2,6-dichloropyridine-3-carboxylate
  • 2,6-Dichloronicotinic acid ethyl ester
  • 2,6-Dichloronicotinamide

Uniqueness:

Properties

IUPAC Name

ethyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBVLDQTWQETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483047
Record name Ethyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-86-4
Record name 3-Pyridinecarboxylic acid, 2,6-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,6-dichloronicotinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Esterification of 2,6-dichloronicotinic acid (25.5 g, 0.1328 mmol) in EtOH (200 proof, 200 mL) catalyzed with 96% H2SO4 (1.7 g) at refluxing temperature for 40 h under N2 gave the desired ethyl 2,6-dichloronicotinate as grey solid (24.89 g, 0.1131 mmol, yield 85.2%) after a normal work-up.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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